Aqueous Hydrolytic Stability: Biotin-PEG12-TFP Ester Outperforms NHS Esters in Alkaline Conjugation Conditions
In a head-to-head comparison of activated ester self-assembled monolayers, TFP esters demonstrated 2.6× greater hydrolytic stability at pH 8.5 and 1.5× greater stability at pH 7.5 than NHS esters. The first-order hydrolysis rate constants (k_h) for TFP esters were significantly lower: at pH 8.5, k_h(TFP) = 0.00256 min⁻¹ (t½ = 270 min) compared to k_h(NHS) = 0.00676 min⁻¹ (t½ = 102 min); at pH 7.5, k_h(TFP) = 0.00101 min⁻¹ (t½ = 686 min) versus k_h(NHS) = 0.00154 min⁻¹ (t½ = 450 min) [1]. For the Biotin-PEG12-TFP ester specifically, the TFP moiety hydrolyzes more slowly than NHS esters in aqueous media and is more reactive towards amines than NHS esters, with an optimal reaction pH range of 7.5–8.5 compared to 6.0–7.5 for NHS esters .
| Evidence Dimension | Hydrolytic stability in aqueous buffer |
|---|---|
| Target Compound Data | TFP ester: t½ = 270 min at pH 8.5; t½ = 686 min at pH 7.5; k_h = 0.00256 min⁻¹ (pH 8.5) |
| Comparator Or Baseline | NHS ester: t½ = 102 min at pH 8.5; t½ = 450 min at pH 7.5; k_h = 0.00676 min⁻¹ (pH 8.5) |
| Quantified Difference | 2.6× slower hydrolysis at pH 8.5; 1.5× slower at pH 7.5 |
| Conditions | Self-assembled monolayer (SAM) on gold; first-order hydrolysis kinetics measured via contact angle and XPS |
Why This Matters
This directly impacts conjugation yield: with TFP esters, >60% of active ester remains available for amine reaction after 2 hours at pH 8.5 versus <45% for NHS esters, enabling more complete biotinylation of precious or low-abundance protein samples.
- [1] Lockett MR, Phillips MF, Jarecki JL, et al. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. 2007;24(1):69-75. doi:10.1021/la702493u View Source
